![molecular formula C13H19BrClNO B1525668 4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220034-82-1](/img/structure/B1525668.png)
4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride
Overview
Description
“4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the molecular formula C13H19BrClNO . It has an average mass of 320.653 Da and a monoisotopic mass of 319.033844 Da .
Molecular Structure Analysis
The molecular structure of “4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a bromobenzyl group through an ether linkage .Scientific Research Applications
Comprehensive Analysis of “4-{[(3-Bromobenzyl)oxy]methyl}piperidine Hydrochloride” Applications
Introduction: “4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride” is a piperidine derivative, a class of compounds that are pivotal in the pharmaceutical industry due to their presence in various classes of drugs and alkaloids. This compound, in particular, has several unique applications in scientific research, which we will explore in detail.
Synthesis of Pharmacologically Active Piperidines
Application Overview: The synthesis of pharmacologically active piperidines is a significant application of this compound. It serves as a precursor in the formation of various piperidine derivatives, which are crucial for designing drugs .
Development of CNS-Active Agents
Application Overview: Central Nervous System (CNS) active agents often require compounds that can cross the blood-brain barrier (BBB). “4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride” has properties that facilitate the development of such agents, potentially aiding in the treatment of neurological disorders .
Creation of Spiropiperidines
Application Overview: Spiropiperidines are a class of compounds with potential therapeutic applications. This compound can be used in reactions leading to spiropiperidines, which are explored for their pharmacological properties .
Formation of Condensed Piperidines
Application Overview: Condensed piperidines are another class of compounds with significant pharmaceutical applications. The subject compound can undergo reactions that result in condensed piperidines, which are studied for their drug efficacy .
Piperidinones Synthesis
Application Overview: Piperidinones are valuable in medicinal chemistry for their biological activity. “4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride” can be utilized in the synthesis of piperidinones, contributing to the discovery of new medications .
Multicomponent Reactions (MCRs)
Application Overview: This compound can participate in multicomponent reactions, which are efficient methods for constructing complex molecules. MCRs involving this compound can lead to the rapid synthesis of diverse pharmacologically relevant structures .
Biological Activity Studies
Application Overview: The compound’s derivatives are subject to biological activity studies to evaluate their potential as drug candidates. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of new drugs .
Pharmaceutical Industry Research
Application Overview: In the pharmaceutical industry, research into new drugs often involves piperidine derivatives like “4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride”. It is a key component in the research and development of novel pharmaceuticals .
properties
IUPAC Name |
4-[(3-bromophenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVAIFXLZPBEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220034-82-1 | |
Record name | Piperidine, 4-[[(3-bromophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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